
1-(Dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate is an organic compound with the molecular formula C12H13Cl2O6P It is a derivative of 2,4-dichlorobenzoic acid, where the carboxyl group is esterified with 1-(dimethoxyphosphoryl)ethenyl
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 1-(dimethoxyphosphoryl)ethenyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield. The final product is typically purified using industrial-scale chromatography or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents (RMgX).
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate esters.
Biology: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism of action of 1-(dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through covalent modification or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Dimethoxyphosphoryl)ethyl 2,4-dichlorobenzoate: Similar structure but with an ethyl group instead of an ethenyl group.
2,4-Dichlorobenzoic acid: The parent compound without the esterification.
Dimethyl (2,4-dichlorophenoxy)acetate: Similar ester but with a different esterifying group.
Uniqueness
1-(Dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate is unique due to its combination of a phosphonate ester and a dichlorobenzoate moiety. This unique structure imparts specific chemical properties such as increased reactivity towards nucleophiles and potential biological activity as an enzyme inhibitor .
Propriétés
Numéro CAS |
920743-35-7 |
|---|---|
Formule moléculaire |
C11H11Cl2O5P |
Poids moléculaire |
325.08 g/mol |
Nom IUPAC |
1-dimethoxyphosphorylethenyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C11H11Cl2O5P/c1-7(19(15,16-2)17-3)18-11(14)9-5-4-8(12)6-10(9)13/h4-6H,1H2,2-3H3 |
Clé InChI |
DZZNHFNZBKWHND-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(=C)OC(=O)C1=C(C=C(C=C1)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


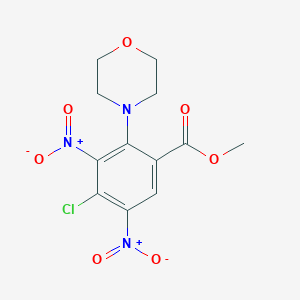

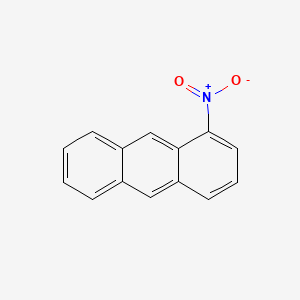
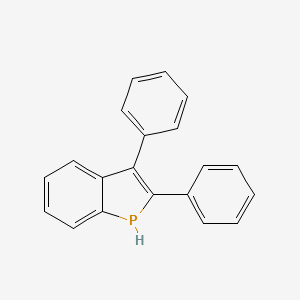

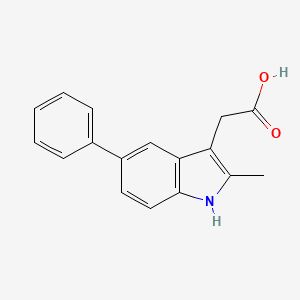
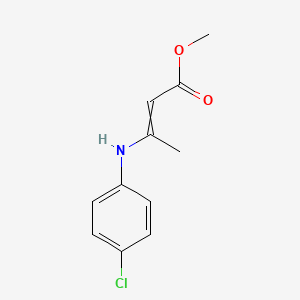
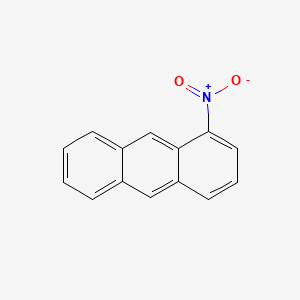
![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)
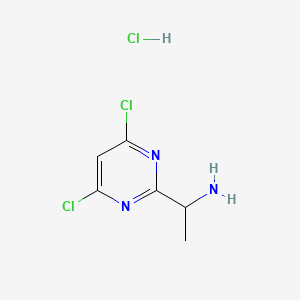
![N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14175345.png)
![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)
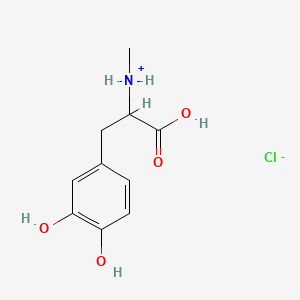
![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)
